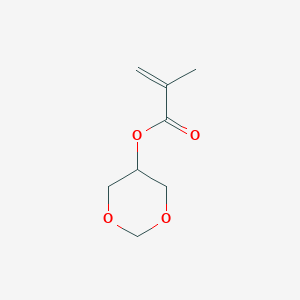
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester is a chemical compound with the molecular formula C8H10O5This compound is a colorless to light yellow liquid that is soluble in organic solvents like ethanol and ether but insoluble in water . It is used as a reagent and intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- (methacrylic acid) with 1,3-dioxan-5-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methacrylate) derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1,3-dioxan-5-ol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Addition Reactions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Polymerization: Poly(methacrylate) derivatives.
Hydrolysis: Methacrylic acid and 1,3-dioxan-5-ol.
Addition Reactions: Various substituted methacrylate derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The molecular targets and pathways involved include interactions with various nucleophiles and the formation of covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, (5-ethyl-1,3-dioxan-5-yl)methyl ester: Similar in structure but with an ethyl group instead of a hydrogen atom on the dioxane ring.
2-Propenoic acid, 2-methyl-, methyl ester: Lacks the dioxane ring, making it less versatile in forming cross-linked networks.
Uniqueness
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester is unique due to its ability to form stable, biocompatible polymers and hydrogels. This makes it particularly valuable in medical and industrial applications where controlled release and biocompatibility are crucial .
Propiedades
Número CAS |
132977-93-6 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1,3-dioxan-5-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(2)8(9)12-7-3-10-5-11-4-7/h7H,1,3-5H2,2H3 |
Clave InChI |
MKWLYHVMTQWQHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1COCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


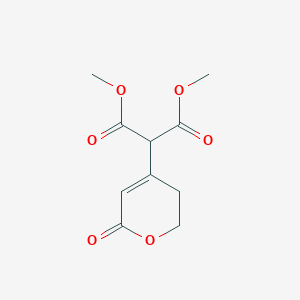

![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
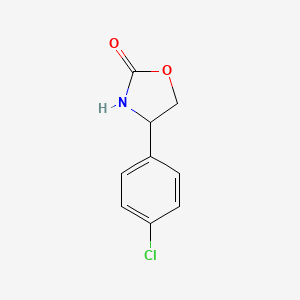
![1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide](/img/structure/B14149213.png)
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)
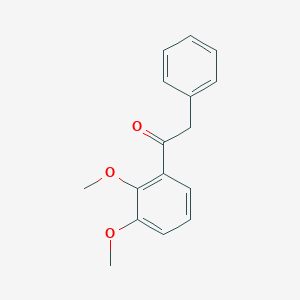

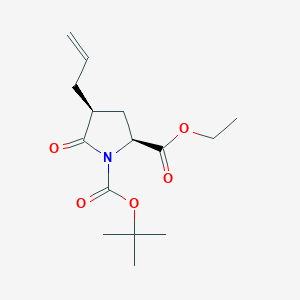
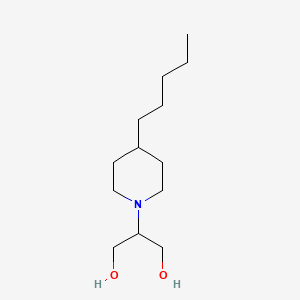
![4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid](/img/structure/B14149255.png)

![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
